4-Nonylphenylboronic acid

Beschreibung

Contextualization of Boronic Acids in Modern Chemical Science

Boronic acids and their derivatives have become indispensable tools in modern chemical science. These organoboron compounds, characterized by a carbon-boron bond and hydroxyl groups attached to the boron atom, possess unique chemical properties that make them highly versatile. Their mild Lewis acidity and general stability, coupled with their ease of handling, have established them as crucial reagents in organic synthesis. wikipedia.org The dehydration of boronic acids leads to the formation of boroxines, which are trimeric anhydrides. wikipedia.org This reactivity is fundamental to many of their applications.

Significance of Phenylboronic Acid Derivatives in Synthetic Chemistry and Biological Systems

Phenylboronic acid, a white powder, and its derivatives are cornerstone reagents in organic synthesis, most notably for their role in carbon-carbon bond formation. wikipedia.org They are extensively used in cross-coupling reactions, such as the Suzuki-Miyaura reaction, which allows for the efficient and mild formation of new chemical bonds. smolecule.com Beyond their utility in creating complex molecules, phenylboronic acid derivatives are also investigated for their interactions within biological systems. They can act as protecting groups for diols and diamines and have been studied for their potential as enzyme inhibitors. wikipedia.orgontosight.ai

Overview of 4-Nonylphenylboronic Acid as a Research Compound

This compound is a specific derivative of phenylboronic acid that has garnered attention in various research fields. ontosight.ai It serves as a precursor in the synthesis of complex organic molecules and as an intermediate in the creation of pharmaceutical compounds. ontosight.ai Its potential biological activities, including its function as an enzyme inhibitor, are also areas of active investigation. ontosight.aimarylandbiodiversity.com

Chemical Nomenclature and Synonyms in Scholarly Literature

In scientific literature, this compound is referred to by several names. This variety in nomenclature underscores the importance of recognizing its various synonyms for comprehensive literature searches.

| Nomenclature Type | Name |

| Common Name | This compound |

| Synonym | (4-nonylphenyl)boronic Acid |

| Synonym | 4-N-NONYLBENZENEBORONIC ACID |

| Synonym | 4-(n-nonyl) Benzeneboronic Acid |

| Synonym | Boronic acid, B-(4-nonylphenyl)- |

| Synonym | B-(4-Nonylphenyl)boronic acid |

| Synonym | p-Nonylphenylboronic acid |

| Synonym | (4-nonylphenyl)boranediol |

| Synonym | FAAH/MAGL-IN-4 |

| Sources: ontosight.aiechemi.comvwr.comnih.gov |

Structural Characteristics and Functional Group Analysis

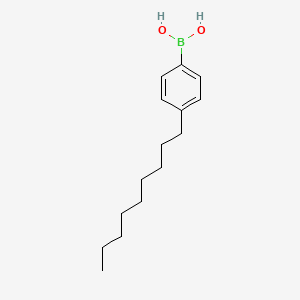

The structure of this compound consists of a phenyl ring substituted with two key functional groups: a boronic acid group (-B(OH)₂) and a nonyl group (-C₉H₁₉) at the para position. ontosight.ai The boronic acid group is central to its reactivity, particularly in cross-coupling reactions. ontosight.ai The long, nine-carbon alkyl (nonyl) chain influences the molecule's solubility and steric properties. The compound is typically a white or off-white solid at room temperature. ontosight.ai

Interactive Data Table: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C15H25BO2 |

| Molecular Weight | 248.17 g/mol |

| Appearance | White or off-white solid |

| Topological Polar Surface Area | 40.5 Ų |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 9 |

Sources: ontosight.aiechemi.com

Historical Development and Key Discoveries Related to its Applications

While the broader history of phenylboronic acids dates back to the development of the Suzuki-Miyaura reaction, the specific applications of this compound are more recent and specialized. smolecule.com Research has demonstrated its utility as a building block in materials science and medicinal chemistry.

For instance, it has been used in the synthesis of novel materials with unique thermal properties. In one study, this compound was a key reagent in the Suzuki cross-coupling reaction to create a complex organic molecule, PT-BTD, which exhibited a significant thermosalient effect (jumping of crystals upon heating). acs.org This research highlights the role of the nonyl group in influencing the molecular packing and dynamic behavior of the resulting material. acs.org

Furthermore, this compound has been employed in the functionalization of covalent organic frameworks (COFs). researchgate.net This approach allows for the modification of the properties of these porous materials, demonstrating the versatility of this boronic acid derivative in creating advanced materials. researchgate.net In the realm of polymer chemistry, it has been incorporated into poly(aryleneethynylene)s, a class of conjugated polymers with applications in organic electronics and sensors. mit.edu

Structure

2D Structure

Eigenschaften

IUPAC Name |

(4-nonylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25BO2/c1-2-3-4-5-6-7-8-9-14-10-12-15(13-11-14)16(17)18/h10-13,17-18H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VONVJOGSLHAKOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CCCCCCCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10404611 | |

| Record name | 4-Nonylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10404611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

256383-45-6 | |

| Record name | B-(4-Nonylphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=256383-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nonylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10404611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-NONYLPHENYL)BORONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2SY8DS7Y3D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Mechanisms for 4 Nonylphenylboronic Acid

Established Synthetic Pathways to 4-Nonylphenylboronic Acid

Suzuki-Miyaura Cross-Coupling Reactions Utilizing Boronic Acids

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. While it is primarily known for the coupling of an organoboron species with an organic halide, a related process known as the Miyaura borylation is a principal method for synthesizing boronic acids and their esters. organic-chemistry.orgresearchgate.net This reaction involves the palladium-catalyzed cross-coupling of a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), with an aryl halide or triflate. organic-chemistry.orgresearchgate.net In the context of this compound synthesis, the starting material would typically be a 4-nonyl-substituted aryl halide, such as 4-nonylphenyl bromide.

The general scheme for the Miyaura borylation to produce a boronate ester, a direct precursor to this compound, is as follows:

Figure 1: General scheme for the Miyaura borylation of an aryl halide.

The reaction is typically carried out in the presence of a palladium catalyst, a suitable ligand, and a base. The resulting boronate ester can then be hydrolyzed to yield the desired this compound. The choice of base is crucial to the success of the Miyaura borylation, as it must be strong enough to facilitate the catalytic cycle but not so strong as to promote a competing Suzuki-Miyaura cross-coupling between the newly formed boronate ester and the starting aryl halide. organic-chemistry.org Potassium acetate (B1210297) (KOAc) is a commonly used base for this purpose. researchgate.net

Table 1: Representative Conditions for the Miyaura Borylation of an Aryl Bromide

| Entry | Aryl Bromide | Diboron Reagent | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 4-Nonylphenyl bromide | B₂pin₂ | PdCl₂(dppf) (3) | dppf (3) | KOAc | Dioxane | 80 | >90 |

| 2 | 4-Nonylphenyl bromide | B₂pin₂ | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Toluene | 100 | High |

Note: This table represents typical conditions for Miyaura borylation reactions based on literature for similar aryl halides.

The catalytic cycle of the Miyaura borylation is closely related to that of the Suzuki-Miyaura cross-coupling reaction and involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (e.g., 4-nonylphenyl bromide) to a palladium(0) complex. This step involves the cleavage of the carbon-halogen bond and the formation of a new organopalladium(II) species. yonedalabs.com The electron density of the aryl halide can influence the rate of this step, with electron-withdrawing groups generally accelerating the reaction. yonedalabs.com

Transmetalation: This is the crucial step where the boryl group is transferred from the diboron reagent to the palladium(II) center, displacing the halide. The exact mechanism of transmetalation has been a subject of extensive research. It is generally accepted that the base plays a critical role in activating the diboron reagent or the palladium complex. nih.govnih.govnih.gov One proposed pathway involves the formation of a palladium-alkoxide or -hydroxide complex, which then reacts with the diboron reagent. nih.gov The high oxophilicity of boron is a significant driving force for this step. organic-chemistry.org

Reductive Elimination: The final step is the reductive elimination from the palladium(II) intermediate, which forms the C-B bond of the aryl boronate ester and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

The choice of ligand is paramount in palladium-catalyzed cross-coupling reactions as it significantly influences the catalyst's stability, activity, and selectivity. yonedalabs.com For the synthesis of this compound via Miyaura borylation, the ligand must stabilize the palladium(0) species, facilitate the oxidative addition, and promote the transmetalation and reductive elimination steps.

Electron-rich and sterically bulky phosphine (B1218219) ligands are often employed to enhance the catalytic activity. princeton.edu Ligands such as triphenylphosphine (B44618) (PPh₃), tricyclohexylphosphine (B42057) (PCy₃), and more specialized biaryl phosphine ligands like SPhos and XPhos have been shown to be effective in promoting the borylation of aryl halides. The steric bulk of the ligand can influence the coordination number of the palladium center, which in turn affects the rates of the individual steps in the catalytic cycle. For instance, bulky ligands can promote the formation of monoligated palladium(0) species, which are often more reactive in oxidative addition. princeton.edu

Table 2: Common Ligands Used in Miyaura Borylation and Their General Effects

| Ligand | General Characteristics | Effect on Reaction |

| PPh₃ | Readily available, moderately electron-rich | Effective for many substrates, but may require higher temperatures. |

| PCy₃ | Strongly electron-donating, bulky | Can improve reactivity for less reactive aryl chlorides. |

| dppf | Bidentate, provides stable catalysts | Often used for a broad range of substrates. |

| XPhos | Bulky biaryl phosphine | Highly active for challenging substrates, including sterically hindered ones. |

Note: The optimal ligand often needs to be determined empirically for a specific substrate.

Electrophilic Borylation Strategies

Electrophilic borylation offers a direct method for the introduction of a boryl group onto an aromatic ring through an electrophilic aromatic substitution (SEAr) mechanism. ed.ac.ukrsc.org This approach typically involves the reaction of an electron-rich aromatic compound with a highly electrophilic boron reagent. For the synthesis of this compound, nonylbenzene (B91765) would be the starting material.

The reactivity of the boron electrophile is a key factor in this transformation. Boron trihalides, such as boron tribromide (BBr₃) and boron trichloride (B1173362) (BCl₃), are potent Lewis acids and can act as borylating agents, often in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to enhance their electrophilicity. core.ac.uk The regioselectivity of electrophilic borylation is governed by the directing effects of the substituents on the aromatic ring. The nonyl group is an ortho-, para-directing group, and due to steric hindrance, the borylation would be expected to occur predominantly at the para position.

A significant challenge in electrophilic borylation is the potential for side reactions, and the harsh conditions often required can limit the functional group tolerance. ed.ac.ukcore.ac.uk

Transmetalation Approaches with Organosilanes and Organostannanes

Transmetalation reactions provide another route to arylboronic acids. This method involves the reaction of an organometallic compound, such as an organosilane or organostannane, with a boron halide. mdpi.com For the synthesis of this compound, a precursor like 4-nonylphenyltrimethylsilane or 4-nonylphenyltributylstannane would be required.

The reaction with boron trihalides (e.g., BBr₃) leads to the formation of an aryldihaloborane, which can then be hydrolyzed to the corresponding boronic acid. mdpi.com

Figure 2: Synthesis of an arylboronic acid via transmetalation of an arylsilane.

While effective, this method necessitates the prior synthesis and isolation of the organosilane or organostannane precursor. Organostannanes, in particular, are associated with toxicity concerns.

Aromatic C-H Functionalization Routes

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of complex molecules, including arylboronic acids. mdpi.comcore.ac.uk This approach avoids the need for pre-functionalized starting materials like aryl halides or organometallics. Transition metal catalysts, particularly those based on iridium and rhodium, have been shown to be highly effective for the direct borylation of aromatic C-H bonds. mdpi.comorganic-chemistry.org

Iridium-catalyzed C-H borylation, often referred to as the Hartwig-Miyaura borylation, typically employs a combination of an iridium precursor, such as [Ir(cod)Cl]₂, and a bipyridine or phenanthroline-based ligand. mdpi.comnih.gov The reaction is performed with a diboron reagent like B₂pin₂. The regioselectivity of iridium-catalyzed C-H borylation is primarily governed by steric factors, with the boryl group being introduced at the least hindered position. nih.govnih.gov For nonylbenzene, this would favor borylation at the meta and para positions. By using sterically demanding ligands, it is possible to direct the borylation to the para position. nih.gov

Table 3: Comparison of Synthetic Methodologies for this compound

| Methodology | Starting Material | Key Reagents | Advantages | Disadvantages |

| Miyaura Borylation | 4-Nonylphenyl halide | Pd catalyst, ligand, base, diboron reagent | High yields, good functional group tolerance, well-established. | Requires pre-functionalized starting material. |

| Electrophilic Borylation | Nonylbenzene | Boron trihalide, Lewis acid | Direct C-B bond formation on the arene. | Harsh conditions, limited functional group tolerance, potential for side reactions. |

| Transmetalation | 4-Nonylphenylsilane or -stannane | Boron trihalide | Can be high yielding. | Requires synthesis of organometallic precursor; toxicity of stannanes. |

| Aromatic C-H Borylation | Nonylbenzene | Ir or Rh catalyst, ligand, diboron reagent | High atom economy, avoids pre-functionalization. | Control of regioselectivity can be challenging; catalyst cost. |

Alternative Synthetic Routes and Their Academic Implications

While the classical synthesis of arylboronic acids often involves the reaction of an organolithium or Grignard reagent with a trialkyl borate (B1201080) at low temperatures, several alternative routes have been developed with significant academic and practical implications. nih.govresearchgate.net These methods aim to improve yield, functional group tolerance, and operational simplicity.

One prominent alternative is the palladium-catalyzed Miyaura borylation, which couples aryl halides or triflates with a diboron reagent like bis(pinacolato)diboron (B₂pin₂). nih.gov This method is highly valued for its broad substrate scope and tolerance of various functional groups that would be incompatible with organometallic reagents. The academic implication of this route is substantial, as it allows for the late-stage introduction of a boronic acid moiety into complex molecules, a crucial step in the synthesis of pharmaceuticals and advanced materials.

Another approach involves the direct C-H activation/borylation of arenes, catalyzed by transition metals such as iridium or rhodium. nih.govgoogle.com This represents a highly atom-economical route, as it avoids the pre-functionalization of the aromatic ring with a halide. The academic significance lies in its potential for more environmentally benign ("green") syntheses by minimizing waste and synthetic steps.

Furthermore, the synthesis of arylboronic acids from aryl Grignard reagents can be optimized to proceed at milder temperatures (e.g., -10°C to 0°C) than traditionally required, which has practical advantages for scalability. google.comgoogle.comorganic-chemistry.org These improved Grignard protocols offer a cost-effective and efficient alternative to palladium-catalyzed methods for certain substrates. google.com

| Synthetic Route | Typical Catalyst/Reagent | Key Advantages | Academic Implication |

| Grignard Reaction | ArMgX + B(OR)₃ | Cost-effective, straightforward | Foundational method, optimization studies ongoing google.comorganic-chemistry.org |

| Miyaura Borylation | Pd catalyst, B₂pin₂ | High functional group tolerance | Enables late-stage functionalization of complex molecules nih.gov |

| C-H Borylation | Ir or Rh catalyst | High atom economy, fewer steps | Advances in "green chemistry" and synthetic efficiency google.com |

Advanced Synthetic Modifications and Derivatizations of this compound

Once synthesized, this compound can undergo a variety of chemical transformations that modify its structure and properties for specific applications.

Boronic acids, including this compound, readily react with diols to form cyclic boronic esters. This esterification is a reversible dehydration reaction often driven to completion by removing water, for instance, with a Dean-Stark apparatus or dehydrating agents. sciforum.net A common and synthetically valuable transformation is the reaction with pinacol (B44631) to form a stable 2-(4-nonylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

The formation of boronic esters serves several purposes:

Stability and Handling: Boronic esters are often more stable, less polar, and easier to handle and purify than the corresponding boronic acids, which can exist as oligomeric anhydrides (boroxines). sciforum.net

Purification: Conversion to a stable ester like the pinacol ester allows for straightforward purification via chromatography. orgsyn.org

Controlled Reactivity: Boronic esters are frequently the preferred coupling partners in Suzuki-Miyaura reactions, offering controlled delivery of the aryl group.

Halodeboronation is a reaction where the boronic acid functional group is replaced by a halogen (F, Cl, Br, I). This transformation is highly valuable for synthesizing specifically halogenated aromatic compounds. The reaction proceeds via an ipso-substitution, meaning the halogen atom takes the exact position on the aromatic ring previously occupied by the boron atom. This provides perfect regioselectivity, which is often difficult to achieve through direct electrophilic aromatic halogenation.

Mechanistic studies on aryl boronic acids have shown that halodeboronation with electrophilic halogen sources (e.g., N-halosuccinimides) proceeds through a boronate-driven pathway. acs.orgacs.orgresearchgate.net The reaction can be effectively catalyzed by a general Lewis base, such as potassium acetate (KOAc), and does not necessarily require a transition metal like copper, as was previously thought. organic-chemistry.orgnih.gov This base-catalyzed approach is advantageous due to its simplicity and the avoidance of transition-metal contaminants. organic-chemistry.org The efficiency of the reaction can be influenced by the electronic nature of the substrate, with electron-deficient aryl boronic acids sometimes requiring elevated temperatures for complete conversion. acs.orgorganic-chemistry.org

This reaction's high regioselectivity makes it a powerful tool. For this compound, halodeboronation would yield 1-halo-4-nonylbenzene with high precision, a valuable intermediate in further syntheses. rsc.orgchemrxiv.orgchalmers.se

This compound, like many simple aromatic compounds, may lack a strong chromophore or fluorophore, making it difficult to detect at low concentrations using High-Performance Liquid Chromatography (HPLC) with standard UV-Vis detectors. To overcome this, derivatization strategies are employed to attach a tag that enhances detection.

A common method is post-column derivatization, where the analyte is modified after separation on the HPLC column but before it reaches the detector. A well-established reagent for boronic acids is alizarin (B75676) . nih.govresearchgate.netwur.nl Alizarin itself has weak fluorescence but forms a highly fluorescent complex with boronic acids, allowing for sensitive detection using a fluorescence detector (FLD). mdpi.com This method is selective for boronic acids and significantly lowers the limit of detection. nih.gov

| Parameter | Optimized Condition for Alizarin Derivatization |

| Reagent | Alizarin solution in methanol (B129727) or acetonitrile (B52724) nih.govmdpi.com |

| Detection Mode | Fluorescence Detection (FLD) mdpi.com |

| Excitation λ | ~470 nm mdpi.com |

| Emission λ | ~580-610 nm nih.govmdpi.com |

| Reaction | Post-column in a reaction coil nih.gov |

Other derivatizing agents like nitrophenyl boronic acids have also been studied for their utility in enhancing chromatographic analysis of other molecules, demonstrating the versatility of the boronic acid moiety in analytical chemistry. vt.edu

For advanced spectroscopic techniques like mass spectrometry (MS), labeling strategies are employed to enhance ionization, facilitate identification, or enable quantification. Isotopic labeling is a powerful technique where one or more atoms in the molecule are replaced with a heavier isotope (e.g., ²H, ¹³C, ¹⁵N). wikipedia.orgthieme-connect.de

Specific to boronic acids, several strategies exist:

Radioisotopic Labeling: The halodeboronation reaction provides a direct route for radioisotope incorporation. For example, using ¹²⁵I-labeled N-iodosuccinimide in a base-catalyzed iododeboronation reaction can produce ¹²⁵I-labeled 4-nonylphenyl iodide for use in single-photon emission computed tomography (SPECT) imaging applications. acs.orgorganic-chemistry.orgnih.gov

Mass Spectrometry Derivatization: Boronic acids can be derivatized to improve their behavior in mass spectrometry. For instance, reaction with diols like 2,2-dimethyl-1,3-propanediol or even the MALDI matrix 2,5-dihydroxybenzoic acid (DHB) can form stable esters that are more amenable to analysis. acs.org

Bio-Targeted Labeling: The ability of boronic acids to reversibly bind with diols is exploited in biological labeling. A molecule like this compound could be functionalized with a reporter tag (e.g., a fluorophore or a biotin (B1667282) tag). This conjugate can then selectively bind to cis-diol-containing biomolecules, such as sialic acids on cancer cell surfaces. The reporter tag can then be detected, for example, by linking it to gold nanoparticles for analysis by inductively coupled plasma mass spectrometry (ICP-MS), providing a highly sensitive detection method. rsc.org Similarly, pyrene-1-boronic acid has been used as a labeling agent for on-tissue MALDI imaging of catecholamines. nih.gov

These labeling strategies transform this compound from a simple synthetic intermediate into a versatile tool for advanced analytical and biological investigations.

Formation of Covalent Organic Frameworks (COFs) and Boroxine (B1236090) Linkages

This compound serves as a specialized building block in the synthesis and functionalization of Covalent Organic Frameworks (COFs), particularly those featuring boroxine linkages. COFs are a class of porous, crystalline polymers constructed from organic monomers linked by strong covalent bonds. researchgate.netrsc.org The formation of a six-membered boroxine ring, through the self-condensation of boronic acid functional groups, is a foundational and reversible reaction for creating robust, porous frameworks. researchgate.nettcichemicals.com

The primary mechanism for the formation of boroxine linkages is the dehydration-induced trimerization of boronic acids. nih.gov In this process, three molecules of a boronic acid, such as this compound, condense to form a stable six-membered B₃O₃ ring, releasing three molecules of water as a byproduct. nih.govresearchgate.net This reaction is reversible and can be controlled by the removal or addition of water. clockss.orgresearchgate.net The formation of the boroxine ring is an entropically driven process, favored by the release of water molecules. researchgate.net

The reaction pathway, as calculated by Density Functional Theory (DFT), involves initial formation of a hydrogen-bonded dimer. A subsequent transition state occurs where a boron atom becomes tetravalent before relaxing and releasing a water molecule to form a dimer. This process repeats until the cyclic trimer, the boroxine ring, is formed. researchgate.net

While diboronic or triboronic acids are typically used to build the main porous structure of COFs, monofunctional boronic acids like this compound play a crucial role as truncating or functionalizing agents. researchgate.net This strategy has been demonstrated in the modification of COF-102, a three-dimensional boroxine-linked network. researchgate.net In this context, this compound is introduced during the synthesis alongside the primary tetrahedral tetrakis(boronic acid) monomer. It becomes incorporated into the framework's boroxine linkages, effectively capping potential extension points of the polymer network. researchgate.net

This incorporation serves to functionalize the pores of the COF. The long, hydrophobic nonyl chain of the 4-nonylphenyl group modifies the surface properties of the framework's internal channels. This approach allows for the precise engineering of the pore environment, altering its hydrophobicity and potential for specific guest interactions. Research has shown that this strategy is generally applicable with various arylboronic acids for functionalizing COF structures. researchgate.net

The conditions for these syntheses can vary. Traditional methods often involve solvothermal conditions, where the reaction is carried out in a sealed vessel at elevated temperatures. researchgate.net More recently, rapid and solvent-reduced mechanochemical methods have been developed for synthesizing boroxine-linked COFs, offering a more sustainable approach. nih.govchemrxiv.orgresearcher.life

| Parameter | Description | Relevance to this compound | Reference |

|---|---|---|---|

| Parent COF Structure | The primary, unmodified Covalent Organic Framework. | COF-102, a 3D network derived from a tetrahedral tetrakis(boronic acid), is a common parent structure for this type of functionalization. | researchgate.net |

| Role of Monofunctional Boronic Acid | The function performed by the single boronic acid group during synthesis. | Acts as a truncation and functionalization agent, capping the network and introducing the nonylphenyl group into the pores. | researchgate.net |

| Linkage Type | The covalent bond forming the framework. | Boroxine (B₃O₃) rings formed by the self-condensation of boronic acids. | researchgate.netclockss.org |

| Synthetic Method | The experimental conditions used for the reaction. | Typically synthesized under solvothermal conditions; mechanochemical methods are also applicable for boroxine-linked COFs. | researchgate.netnih.gov |

| Reaction Mechanism | The step-by-step process of bond formation. | Reversible dehydration and trimerization of three boronic acid units to form a cyclic anhydride. | nih.govresearchgate.net |

Catalytic Applications and Mechanistic Insights

Role of 4-Nonylphenylboronic Acid in Organic Transformations

The reactivity of this compound is primarily dictated by the carbon-boron bond and the hydroxyl groups on the boron atom. These features enable its participation in a range of organic reactions, from carbon-carbon bond formation to catalysis of stereoselective and acid-catalyzed processes.

Arylboronic acids are most renowned for their role in palladium-catalyzed cross-coupling reactions, which are fundamental methods for constructing carbon-carbon bonds.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and functional materials mdpi.comresearchgate.netnih.govkashanu.ac.ir. This reaction typically involves the coupling of an organoboron compound, such as an arylboronic acid, with an organic halide or triflate in the presence of a palladium catalyst and a base.

The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the organic halide to form a palladium(II) intermediate.

Transmetalation: The organoboron compound, activated by the base, transfers its organic group to the palladium(II) complex.

Reductive Elimination: The two organic groups on the palladium center couple, forming the desired carbon-carbon bond and regenerating the palladium(0) catalyst.

While specific examples detailing the use of this compound in the synthesis of complex molecules via Suzuki-Miyaura coupling are not extensively documented in the scientific literature, its structure is amenable to this transformation. The electron-donating nature of the nonyl group may influence the electronic properties of the phenyl ring and, consequently, the rate and efficiency of the transmetalation step. The steric bulk of the nonyl group is generally not considered a major impediment in Suzuki-Miyaura reactions nih.gov.

Below is a representative table illustrating typical conditions for Suzuki-Miyaura coupling reactions involving arylboronic acids.

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 100 | 85-95 | Fictional Example |

| Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane | 80-110 | 90-99 | Fictional Example |

| PdCl₂(dppf) | Cs₂CO₃ | DMF | 90 | 88-97 | Fictional Example |

The Mizoroki-Heck reaction is another powerful palladium-catalyzed method for carbon-carbon bond formation, typically involving the coupling of an aryl or vinyl halide with an alkene researchgate.netnih.gov. While the conventional Heck reaction utilizes organic halides, variations employing arylboronic acids have been developed. In these "Heck-type" reactions, the arylboronic acid serves as the source of the aryl group that is transferred to the unsaturated system.

The mechanism of the Heck-type reaction with an arylboronic acid involves the generation of an arylpalladium(II) species from the palladium catalyst and the arylboronic acid. This is followed by migratory insertion of the alkene into the arylpalladium bond and subsequent β-hydride elimination to afford the arylated alkene product and a hydridopalladium(II) species, which is then reduced to regenerate the active palladium(0) catalyst.

Although there is a lack of specific research on the application of this compound in Heck-type cross-coupling reactions, its participation in such transformations is theoretically plausible. The long alkyl chain might enhance solubility in nonpolar solvents often used in these reactions.

The following table provides a generalized overview of conditions for Heck-type reactions.

| Palladium Source | Ligand | Base | Solvent | Substrate | Product | Yield (%) |

| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | Styrene | Stilbene | 70-90 |

| PdCl₂ | None | NaOAc | NMP | Methyl acrylate | Methyl cinnamate | 80-95 |

This table illustrates general conditions for Heck-type reactions and is not based on specific data for this compound.

Arylboronic acids can act as catalysts in a variety of stereoselective and regioselective organic reactions nih.gov. Their Lewis acidic nature allows them to activate substrates containing hydroxyl or carbonyl groups. By forming transient boronate esters, they can influence the steric and electronic environment of the reacting molecule, thereby directing the stereochemical or regiochemical outcome of the reaction.

For instance, boronic acids have been employed as catalysts in:

Regioselective opening of epoxides: Boronic acids can coordinate to the oxygen atom of an epoxide, facilitating nucleophilic attack at a specific carbon atom.

Stereoselective glycosylations: In carbohydrate chemistry, boronic acids can control the stereochemistry of the newly formed glycosidic bond.

Enantioselective conjugate additions: Chiral boronic acid catalysts can be used to induce enantioselectivity in the addition of nucleophiles to α,β-unsaturated compounds.

While the general principle of boronic acid catalysis in these areas is well-established, specific studies employing this compound for such purposes have not been prominently reported. The bulky nonyl group could potentially play a role in influencing the stereochemical environment in such catalytic applications.

Boronic acids are known to function as mild Lewis acid catalysts in a range of organic reactions nih.govsci-hub.sersc.org. Their ability to activate carbonyls and alcohols through the formation of boronate esters is the basis for their catalytic activity in reactions such as esterifications, amidations, and aldol (B89426) reactions researchgate.net. The mechanism typically involves the coordination of the boronic acid to a heteroatom (usually oxygen), which increases the electrophilicity of the substrate.

The catalytic utility of boronic acids extends to:

Direct amidation: Catalyzing the condensation of carboxylic acids and amines to form amides, often with the removal of water.

Esterification: Promoting the reaction between carboxylic acids and alcohols.

Cycloaddition reactions: Activating dienophiles in Diels-Alder reactions.

Although the catalytic activity of arylboronic acids in these transformations is a subject of ongoing research, there is no specific literature detailing the use of this compound as an acid catalyst. The nonyl group's electronic influence on the Lewis acidity of the boron center is expected to be minimal, but its steric and solubility properties could be relevant in specific reaction systems.

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands, often referred to as linkers researchgate.netmdpi.comrsc.orgimperial.ac.ukmdpi.com. The properties of MOFs, such as their pore size, shape, and chemical functionality, can be tuned by judicious selection of the metal nodes and organic linkers.

While carboxylic acids are the most common functional groups used in organic linkers for MOF synthesis, other functionalities, including boronic acids, have been explored. Boronic acids can potentially coordinate to metal centers through their hydroxyl groups, forming boronate linkages within the framework. The use of boronic acid-based linkers could lead to MOFs with unique properties, such as enhanced stability or specific catalytic activities.

Currently, there are no specific reports in the scientific literature describing the synthesis of MOFs using this compound as a linker. The monofunctional nature of this compound (having only one boronic acid group) would likely make it a modulator or a terminating ligand rather than a framework-extending linker, which typically requires at least two coordinating groups.

Carbon-Carbon Bond Forming Reactions

Catalytic Mechanisms and Reaction Kinetics

The catalytic activity of arylboronic acids, including this compound, is fundamentally linked to the Lewis acidic nature of the boron atom and its ability to reversibly form covalent bonds with nucleophiles, particularly oxygen-containing functional groups. rsc.org This interaction facilitates a variety of transformations by activating substrates. The reaction kinetics are often complex, with dependencies on the concentrations of the catalyst, substrates, and any bases or additives present. Kinetic studies on related arylboronic acids in nickel-catalyzed cross-coupling reactions have shown a first-order dependence on the boronic acid concentration, indicating its direct involvement in the rate-determining step.

Computational Studies on Transition States and Reaction Pathways

While specific computational studies exclusively targeting this compound are not prevalent in the literature, extensive density functional theory (DFT) studies on simpler arylboronic acids, such as phenylboronic acid, provide a robust framework for understanding its mechanistic pathways. These studies are crucial for visualizing transition states and calculating activation energies, which are key to rationalizing reaction outcomes and catalyst efficiency. pitt.edu

A common computational approach involves using models like B3LYP/6-31+G(d,p) to simulate reactions in various solvent environments. rsc.org For instance, the reaction of boronic acids with diols—a fundamental interaction for their catalytic and sensing applications—is shown through DFT to proceed via a two-step mechanism. The first step, the formation of a tetrahedral boronate intermediate, is typically the rate-determining step. rsc.org

Computational models of the asymmetric 1,4-addition of phenylboronic acid to chalcones have been used to map the potential energy surface of the reaction. These calculations help identify the lowest-energy transition state, which dictates the stereochemical outcome of the reaction. The analysis reveals how the catalyst and substrates orient themselves to minimize steric hindrance and maximize favorable electronic interactions. researchgate.net Boronic acid transition state inhibitors (BATSIs) have been studied computationally to understand how they mimic the tetrahedral transition state of substrate hydrolysis in enzyme active sites, forming a reversible covalent adduct with a catalytic serine residue. researchgate.net

Table 1: Calculated Energies for the 1,4-Addition of Phenylboronic Acid to Chalcone This interactive table presents data from a DFT study on a related compound, phenylboronic acid, to illustrate the principles of transition state analysis.

| Species | Catalyst | Energy (kcal/mol) |

| Reactant Complex | Tartaric Acid Derivative | 0.0 |

| Transition State 1 | Tartaric Acid Derivative | +15.2 |

| Intermediate | Tartaric Acid Derivative | -5.4 |

| Transition State 2 | Tartaric Acid Derivative | +12.8 |

| Product Complex | Tartaric Acid Derivative | -18.6 |

Data sourced from DFT studies on phenylboronic acid. researchgate.net The energies represent relative Gibbs free energies.

Influence of the Nonylphenyl Moiety on Catalytic Efficiency and Selectivity

The 4-nonylphenyl group exerts a profound influence on the catalytic properties of the boronic acid through a combination of steric, electronic, and hydrophobic effects.

Electronic and Steric Effects: The nonyl group is a long alkyl chain that acts as a weak electron-donating group through induction. This slightly increases the electron density on the phenyl ring and the boron atom, which can modulate the Lewis acidity of the catalyst. Compared to phenylboronic acid, the increased electron density on the boron atom in this compound might slightly decrease its Lewis acidity, potentially affecting the rate of reactions where substrate activation is the key step. DFT studies on substituted boronic acids show that electron-donating groups (like alkyls) and electron-withdrawing groups can significantly alter reactivity. rsc.org

Hydrophobic Effects: The most significant influence of the nonyl tail is its hydrophobicity. wikipedia.orgnih.gov In aqueous or partially aqueous media, the hydrophobic effect drives nonpolar molecules to aggregate, minimizing their disruptive contact with water. researchgate.net This property makes this compound an amphiphilic molecule, capable of acting as a catalyst at the interface of aqueous and organic phases or within the hydrophobic core of micelles. acsgcipr.orgnih.gov By concentrating both the catalyst and hydrophobic substrates within these nonpolar microenvironments, the effective molarity of the reactants increases dramatically, leading to significant rate enhancements. This phenomenon, known as micellar catalysis, allows reactions that are sluggish in bulk solvent to proceed efficiently under mild conditions. nih.govnih.gov The nonyl group is essential for partitioning the catalyst into these "nanoreactors," directly boosting its efficiency in aqueous systems. Research on acid catalysis has shown that creating a hydrophobic environment around the active site can significantly enhance catalytic activity for the hydrolysis of organic molecules. sciencedaily.com

Enzyme-Mimicking Catalysis and Biocatalysis

The unique properties of boronic acids, particularly their ability to form reversible covalent bonds with diols, have made them attractive candidates for the development of artificial enzymes and biocatalytic systems. scitechdaily.com Biocatalysis is increasingly favored by industries like pharmaceuticals for its potential to offer greener and more sustainable manufacturing routes. researchgate.netmdpi.com

Recent breakthroughs have demonstrated the creation of a novel enzyme with a boronic acid incorporated at its reactive center. scitechdaily.com Scientists have successfully engineered a protein to bind an unnatural amino acid containing a boronic acid side chain. Through directed evolution, they significantly enhanced the enzyme's efficiency and selectivity for specific chemical transformations not found in nature. This pioneering work provides a "proof of principle" for harnessing the catalytic power of boron within an enzymatic framework, opening the door to new biocatalytic reactions. scitechdaily.com

Furthermore, the structure of this compound makes it particularly well-suited for enzyme-mimicking applications that leverage self-assembly. Its amphiphilic nature allows it to participate in the formation of micelles or vesicles in water, creating confined, enzyme-like pockets where catalysis can occur. nih.gov These hydrophobic pockets can selectively bind nonpolar substrates, orient them for reaction, and exclude water molecules that might interfere with the chemistry, thereby mimicking the function of an enzyme's active site. For example, polymers of 4-vinylphenylboronic acid have been used to form micelles that act as responsive sensors for sugars, demonstrating the utility of phenylboronic acid derivatives in creating functional biomimetic systems. researchgate.net The long nonyl chain of this compound would enhance this self-assembly behavior, making it a promising building block for more complex and efficient enzyme-mimicking catalysts.

Biological Interactions and Pharmacological Research

Enzyme Inhibition Studies

4-Nonylphenylboronic acid has been identified as a significant inhibitor of several key enzymes involved in lipid signaling pathways. Its potency and selectivity, particularly towards fatty acid amide hydrolase (FAAH), have made it a subject of considerable interest in pharmacological research.

This compound is a potent and selective inhibitor of fatty acid amide hydrolase (FAAH), an integral membrane enzyme responsible for the breakdown of the endocannabinoid anandamide (B1667382) and other fatty acid amides. wikipedia.orgnih.govwikipedia.org Research has demonstrated that this compound exhibits a strong inhibitory capacity with an IC50 value of 9.1 nM. wikipedia.orgchemicalbook.combiochempartner.com This potent inhibition highlights its potential as a tool for studying the endocannabinoid system.

The selectivity of an inhibitor is a critical factor in its pharmacological profile. This compound shows high selectivity for FAAH over the related enzyme monoacylglycerol lipase (B570770) (MAGL). wikipedia.orgchemicalbook.com It is approximately 870 times more selective for FAAH, a characteristic that is highly desirable in the development of targeted therapeutic agents to avoid off-target effects. wikipedia.org

Monoacylglycerol lipase (MAGL) is the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). chemicalbook.comwikipedia.orgnih.gov While this compound does inhibit MAGL, it does so at a significantly higher concentration compared to its inhibition of FAAH. chemicalbook.com The IC50 value for MAGL inhibition is 7900 nM (or 7.9 µM). wikipedia.orgchemicalbook.com This thousand-fold difference in potency underscores the compound's selectivity for FAAH, making it a valuable research tool for distinguishing the physiological roles of FAAH and MAGL. chemicalbook.com

In addition to its effects on endocannabinoid-degrading enzymes, this compound also acts as a weaker inhibitor of endothelial lipase and lipoprotein lipase. wikipedia.org Endothelial lipase, encoded by the LIPG gene, primarily hydrolyzes phospholipids (B1166683) within high-density lipoproteins (HDL). wikipedia.orguniprot.org Lipoprotein lipase is a key enzyme in the hydrolysis of triglycerides from plasma lipoproteins. nih.govregionh.dk this compound inhibits endothelial lipase with an IC50 value of 100 nM and lipoprotein lipase with an IC50 of 1400 nM. wikipedia.org

Table 1: Enzyme Inhibition Profile of this compound

| Enzyme | IC50 Value (nM) | Primary Function |

|---|---|---|

| Fatty Acid Amide Hydrolase (FAAH) | 9.1 | Degrades the endocannabinoid anandamide. nih.gov |

| Monoacylglycerol Lipase (MAGL) | 7900 | Degrades the endocannabinoid 2-arachidonoylglycerol (2-AG). wikipedia.org |

| Endothelial Lipase | 100 | Hydrolyzes phospholipids in high-density lipoproteins (HDL). wikipedia.org |

| Lipoprotein Lipase | 1400 | Hydrolyzes triglycerides in plasma lipoproteins. nih.gov |

Molecular docking studies have been employed to elucidate the binding mechanism of this compound to the FAAH enzyme. chemicalbook.com These computational analyses suggest a putative binding mode where the electrophilic boron atom of the boronic acid plays a crucial role. researchgate.net It is hypothesized to form a covalent, reversible interaction with the nucleophilic hydroxyl group of the catalytic Ser241 residue in the FAAH active site. researchgate.net This interaction results in the formation of a reversible tetrahedral intermediate. researchgate.net

The analysis further proposes that the 4-nonylphenyl portion of the molecule is positioned within the anandamide binding pocket of the enzyme. researchgate.net This binding mode provides a structural basis for the compound's potent inhibitory activity. chemicalbook.com

Role in Drug Development and Therapeutic Approaches

In drug discovery, a lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful but may still have suboptimal structure that requires modification to achieve better drug-like properties. researchgate.netewadirect.com The potent and highly selective inhibition of FAAH by this compound makes it a valuable lead compound. researchgate.net The inhibition of FAAH is a promising therapeutic strategy for managing pain and inflammation, as it elevates the levels of endogenous cannabinoids without the side effects associated with direct cannabinoid receptor agonists. nih.gov

The process of lead optimization involves modifying the chemical structure of the lead compound to enhance its potency, selectivity, and pharmacokinetic properties. researchgate.netewadirect.com The boronic acid functional group has been a key feature in the design of various enzyme inhibitors. mdpi.com As a potent FAAH inhibitor, this compound serves as an important chemical tool and a structural template for the development of new therapeutic agents targeting the endocannabinoid system. researchgate.net

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Anandamide |

Potential Applications in Neurological Disorders

While direct studies on this compound in specific neurological disorder models are not extensively documented in publicly available research, its mechanism of action as a potent inhibitor of Fatty Acid Amide Hydrolase (FAAH) positions it as a compound of significant interest for neurodegenerative and neurological conditions. The inhibition of FAAH leads to an increase in the levels of endocannabinoids, such as anandamide, which are known to have neuroprotective properties.

Research into other FAAH inhibitors has demonstrated potential therapeutic benefits in various neurological contexts. For instance, FAAH inhibitors have been shown to reduce neuroinflammation, a common factor in many neurodegenerative diseases like Alzheimer's and Parkinson's disease. By elevating endocannabinoid levels, these inhibitors can modulate immune responses in the brain and protect neurons from damage. Studies with boric acid, a related boron compound, have indicated protective effects against oxidative damage and cognitive decline in animal models of aging, suggesting a broader potential for boron-containing compounds in neurology. nih.gov

Furthermore, the endocannabinoid system is implicated in the regulation of mood, pain, and memory. nih.gov Dysregulation of this system is associated with various neurological and psychiatric disorders. Therefore, by modulating the endocannabinoid system, this compound could theoretically offer therapeutic benefits in conditions characterized by neuroinflammation, neuronal damage, and cognitive deficits. However, it is crucial to note that while the mechanism is promising, specific in vivo studies on this compound are needed to validate these potential applications. nih.govyoutube.com A clinical trial with a different FAAH inhibitor, BIA 10-2474, resulted in severe neurological adverse events at high doses, underscoring the need for careful investigation of the specific pharmacology and safety profile of each compound within this class. researchgate.net

Pharmacological Modulation of Endocannabinoid System

The primary pharmacological action of this compound is its potent and selective inhibition of Fatty Acid Amide Hydrolase (FAAH), a key enzyme responsible for the degradation of the endocannabinoid anandamide. researchgate.net By inhibiting FAAH, this compound effectively increases the concentration and duration of action of anandamide and other fatty acid amides at their receptor targets, most notably the cannabinoid receptors CB1 and CB2. nih.gov

A seminal study identified a series of phenyl-, heteroaryl-, alkyl-, and alkenylboronic acids as inhibitors of FAAH and monoacylglycerol lipase (MGL), another important enzyme in the endocannabinoid system. In this study, this compound (referred to as phenylboronic acid with a para-nonyl substituent) was found to be the most potent inhibitor of FAAH. researchgate.net

| Compound | Target Enzyme | IC50 (µM) | Selectivity |

|---|---|---|---|

| This compound | FAAH | 0.0091 | Highly selective for FAAH over MGL |

| This compound | MGL | 7.9 |

The high potency and selectivity of this compound for FAAH over MGL suggest that it can be a valuable pharmacological tool to study the specific roles of anandamide signaling without significantly affecting the 2-arachidonoylglycerol (2-AG) pathway, which is primarily regulated by MGL. researchgate.net The inhibition of FAAH is a well-established therapeutic strategy for enhancing endocannabinoid tone, with potential applications in pain, inflammation, anxiety, and neurodegenerative disorders. nih.govmdpi.com

Broader Biological System Interactions

Cellular Uptake and Localization Studies

Furthermore, phenylboronic acids are known to interact with sialic acids, which are sugar residues often overexpressed on the surface of certain cells, including some cancer cells. nih.govnih.gov This interaction can mediate the cellular uptake of PBA-functionalized nanoparticles and other drug delivery systems. creative-biolabs.com It is plausible that this compound could engage with cell surface glycans, although the significance of this interaction for its cellular entry and localization remains to be experimentally determined.

The primary intracellular target of this compound is the membrane-bound enzyme FAAH. researchgate.net Therefore, it is expected that once inside the cell, the compound would localize to membranes of the endoplasmic reticulum, where FAAH is predominantly found. The specific distribution within different cellular compartments and organelles would require dedicated imaging and fractionation studies.

General mechanisms of nanoparticle uptake by cells include phagocytosis, macropinocytosis, and clathrin- or caveolin-mediated endocytosis. While this compound is a small molecule, understanding these pathways is relevant if it were to be incorporated into a drug delivery system.

Interactions with Proteins and Nucleic Acids in Biological Contexts

The most well-characterized protein interaction of this compound is with the enzyme Fatty Acid Amide Hydrolase (FAAH), where it acts as a potent inhibitor. researchgate.net Boronic acids, in general, are known to form reversible covalent bonds with the active site serine residues of serine hydrolases, which is the class of enzymes to which FAAH belongs. This interaction is likely the basis for its inhibitory activity. The boronic acid moiety acts as a transition-state analog, binding to the catalytic serine in the enzyme's active site.

Beyond FAAH and MGL, there is limited specific information on the broader protein and nucleic acid interactions of this compound. However, the chemical properties of boronic acids suggest potential for other interactions. Boronic acids can interact with amino acid residues that can donate a pair of electrons, such as serine, histidine, and lysine. This opens the possibility of off-target interactions with other proteins containing these residues in accessible binding pockets. Phenylboronic acid has been shown to form complexes with proteins like bovine serum albumin. nih.gov

Regarding nucleic acids, phenylboronic acid-functionalized materials have been utilized in boronate affinity chromatography to isolate RNA, taking advantage of the interaction between the boronic acid and the cis-diol groups present in the ribose sugar of RNA. researchgate.net This suggests that this compound could potentially interact with RNA molecules within the cell, although the biological significance of such an interaction is unknown and would likely be of much lower affinity than its specific interaction with FAAH. There is no current evidence to suggest a direct interaction with DNA.

Mechanisms of Action at the Molecular and Cellular Level

The principal mechanism of action of this compound at the molecular level is the inhibition of the enzyme Fatty Acid Amide Hydrolase (FAAH). researchgate.net FAAH is a serine hydrolase that plays a crucial role in the endocannabinoid system by degrading fatty acid amides, most notably the endocannabinoid anandamide (AEA).

The inhibitory mechanism of boronic acids against serine hydrolases involves the formation of a reversible covalent bond between the boron atom and the hydroxyl group of the catalytic serine residue in the enzyme's active site. This forms a stable tetrahedral intermediate that mimics the transition state of the hydrolysis reaction, thereby blocking the enzyme's activity.

At the cellular level, the inhibition of FAAH by this compound leads to a significant increase in the intracellular and synaptic concentrations of anandamide and other N-acylethanolamines (NAEs). This elevation of endocannabinoid levels enhances their signaling through cannabinoid receptors (CB1 and CB2) and other targets like TRPV1 channels. nih.gov

The downstream cellular effects of FAAH inhibition are diverse and depend on the cell type and physiological context. In the central nervous system, enhanced anandamide signaling can lead to:

Neuroprotection: Reduction of neuroinflammation and protection of neurons from excitotoxicity and oxidative stress. youtube.com

Analgesia: Modulation of pain signaling pathways. nih.gov

Anxiolysis: Regulation of mood and anxiety. nih.gov

The cellular consequences of MGL inhibition, which is a secondary, much weaker effect of this compound, would involve an increase in the levels of the endocannabinoid 2-arachidonoylglycerol (2-AG). researchgate.net However, given the compound's high selectivity for FAAH, the primary cellular effects are expected to be mediated by the accumulation of anandamide.

Environmental Fate and Degradation Studies

Abiotic Degradation Pathways

Abiotic degradation involves the breakdown of a chemical substance by non-biological processes. For 4-Nonylphenylboronic acid, the primary abiotic degradation pathways of interest are photodegradation and hydrolysis.

The photodegradation of alkylphenols in aqueous solutions can be enhanced by the presence of substances like ferric ions (Fe(III)), which promote the formation of hydroxyl radicals (•OH) under UV irradiation. nih.gov These highly reactive radicals can then attack the aromatic ring and the nonyl side chain of the molecule. For this compound, a plausible photodegradation mechanism would involve the attack of hydroxyl radicals, potentially leading to hydroxylation of the aromatic ring. It has been noted that under atmospheric conditions, alkylphenols and their derivatives are expected to degrade readily through photolysis, with estimated half-lives of less than a day. wur.nl

Table 1: Potential Photodegradation Mechanisms of this compound

| Mechanism | Description | Potential Products |

|---|---|---|

| Direct Photolysis | Absorption of UV radiation leading to bond cleavage. | Fragmentation of the nonyl chain, modification of the boronic acid group. |

| Indirect Photolysis | Reaction with photochemically generated reactive species (e.g., •OH). | Hydroxylated derivatives of this compound. |

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The boronic acid group (-B(OH)₂) is known to be susceptible to hydrolysis, particularly the carbon-boron bond, under certain conditions. The stability of this bond can be influenced by pH and the presence of other chemical species. While specific data on this compound is limited, studies on other phenylboronic acids indicate that the carbon-boron bond can be cleaved to yield the corresponding arene (in this case, nonylbenzene) and boric acid.

The rate of hydrolysis can be influenced by the electronic properties of substituents on the aromatic ring. The nonyl group is an electron-donating group, which may affect the stability of the carbon-boron bond. The transformation products resulting from the complete hydrolysis of this compound would be nonylbenzene (B91765) and boric acid. Partial hydrolysis or transformation under different environmental conditions could potentially lead to other boron-containing species.

Biotic Degradation Pathways

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. The biodegradation of 4-nonylphenol, a structurally related compound, has been extensively studied and provides a strong model for the likely biotic fate of this compound. nih.govmdpi.com

The microbial degradation of nonylphenol is known to occur under both aerobic and anaerobic conditions. nih.govnih.gov Several bacterial genera, including Sphingomonas, Pseudomonas, Bacillus, and Acinetobacter, have been identified as capable of degrading nonylphenol. mdpi.comnih.gov

Two primary aerobic degradation pathways for 4-nonylphenol have been proposed, and it is plausible that this compound could undergo similar transformations of its nonylphenyl moiety:

ipso-Hydroxylation: This pathway is initiated by a monooxygenase enzyme that hydroxylates the C4 position of the aromatic ring, which is attached to the nonyl group. This leads to an unstable intermediate that rearranges, often resulting in the cleavage of the alkyl chain. nih.govcore.ac.uk

Aromatic Ring Cleavage: This involves the hydroxylation of the aromatic ring at a position ortho to the existing functional group, followed by ring cleavage via either an ortho or meta pathway, catalyzed by dioxygenase enzymes. nih.gov

Under anaerobic conditions, the degradation of 4-n-nonylphenol has been observed under denitrifying conditions, suggesting that the initial attack may occur on the nonyl chain. nih.gov

Studies on the biodegradation of nonylphenol have identified several key metabolites. One of the primary degradation pathways involves the shortening of the nonyl side chain. researchgate.netinderscience.com This can result in the formation of short-chain alkylphenols, such as those with butyl, amyl, or hexyl groups. researchgate.net Another identified metabolite is benzene (B151609) acetic acid, indicating the breakdown of the alkyl chain and subsequent oxidation. researchgate.net

For this compound, it is anticipated that similar metabolites of the nonylphenyl portion would be formed, while the fate of the boronic acid group would depend on the specific enzymatic processes involved.

Table 2: Potential Microbial Metabolites of this compound Degradation (based on 4-nonylphenol data)

| Metabolite Class | Specific Examples |

|---|---|

| Short-chain Alkylphenylboronic acids | 4-Butylphenylboronic acid, 4-Amylphenylboronic acid, 4-Hexylphenylboronic acid |

| Aromatic Acids | Benzene acetic acid with a boronic acid group |

The biodegradation of aromatic compounds like nonylphenol is mediated by specific enzymatic systems. For the initial steps of aerobic degradation, two key types of enzymes are implicated:

Monooxygenases: These enzymes are responsible for the initial hydroxylation of the aromatic ring or the alkyl chain. A specific nonylphenol monooxygenase has been identified in Sphingomonas sp. researchgate.net

Dioxygenases: These enzymes, such as catechol 1,2-dioxygenase and catechol 2,3-dioxygenase, are crucial for the cleavage of the aromatic ring after it has been dihydroxylated. nih.gov

Fungi, particularly white-rot fungi, are also known to degrade nonylphenol using extracellular lignin-modifying enzymes like laccases and peroxidases. researchgate.netresearchgate.net These enzymes have a broad substrate specificity and can oxidize a wide range of phenolic compounds.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-tert-Octylphenol |

| Nonylphenol ethoxylates |

| Nonylbenzene |

| Boric acid |

| 4-n-Nonylphenol |

| 4-Butylphenylboronic acid |

| 4-Amylphenylboronic acid |

| 4-Hexylphenylboronic acid |

| Benzene acetic acid |

Theoretical Models for Environmental Persistence and Transformation

Direct theoretical models for the environmental persistence and transformation of this compound are not available in the current scientific literature. However, the principles of Quantitative Structure-Activity Relationships (QSAR) and other computational models can be applied to predict its likely behavior based on its chemical structure.

Quantitative Structure-Activity Relationship (QSAR) Models

QSAR models are mathematical models that relate the chemical structure of a compound to its physicochemical properties, biological activity, or environmental fate. nih.govmlr.press For a molecule like this compound, a QSAR approach would involve:

Descriptor Calculation: Calculating a set of numerical descriptors that represent the molecule's structural, electronic, and physicochemical properties. For this compound, these would include descriptors for its size, shape, hydrophobicity (logP), and electronic properties of the aromatic ring and the boronic acid group.

Model Development: Using a dataset of compounds with known environmental persistence or transformation rates, a statistical model is built to correlate the calculated descriptors with the observed properties.

Prediction: The developed model is then used to predict the environmental behavior of this compound.

For persistence, QSAR models could estimate properties like the rate of biodegradation, photodegradation, and hydrolysis. For transformation, they could predict the likely metabolic or degradation products. Given the known persistence of the nonylphenol moiety, it is highly probable that QSAR models would predict a low rate of biodegradation for this compound.

Modeling of Specific Transformation Pathways

Protodeboronation (Hydrolysis): The hydrolysis of the C-B bond in arylboronic acids is a key transformation pathway. acs.orgnih.gov Theoretical models, including those based on density functional theory (DFT), could be used to calculate the activation energy for this reaction under different pH conditions. These calculations would help in predicting the rate of hydrolysis of this compound in aquatic environments. The electronic properties of the nonyl group (an electron-donating group) would be a critical parameter in these models, as such groups are known to influence the rate of protodeboronation. acs.org

Biodegradation Pathway Prediction: Computational tools for predicting metabolic pathways could be employed to hypothesize how microorganisms might attack the this compound molecule. These systems often use databases of known biotransformations to predict the most likely sites of enzymatic action. For this compound, such models would likely predict initial oxidation of the nonyl chain or the aromatic ring, similar to what is observed for 4-nonylphenol.

Challenges and Limitations

A significant challenge in developing accurate theoretical models for this compound is the lack of experimental data for this specific compound to validate the models. The predictive accuracy of any model is highly dependent on the quality and relevance of the data used to train it. Without experimental data on the environmental fate of this compound or closely related compounds, the predictions from theoretical models remain hypothetical.

Advanced Analytical and Characterization Techniques in 4 Nonylphenylboronic Acid Research

Spectroscopic Methodologies for Structural Elucidation and Reaction Monitoring

Spectroscopic techniques are indispensable for probing the molecular structure and observing the chemical transformations of 4-Nonylphenylboronic acid. These methods rely on the interaction of electromagnetic radiation with the molecule to provide detailed information about its atomic composition, bonding, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of this compound. It provides detailed information about the carbon-hydrogen framework and the local environment of the boron atom.

¹H NMR: Proton NMR is used to identify the hydrogen atoms within the molecule. The spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons on the phenyl ring and the aliphatic protons of the long nonyl chain. The integration of these signals provides a quantitative measure of the number of protons in each environment, while their splitting patterns reveal adjacent proton relationships.

¹³C NMR: Carbon-13 NMR provides information on the different carbon environments in the molecule, from the sp² hybridized carbons of the aromatic ring to the sp³ hybridized carbons of the alkyl chain.

¹¹B NMR: Boron-11 NMR is particularly useful for studying boronic acids. nih.gov This technique is highly sensitive to the coordination state of the boron atom. nsf.gov A key application is monitoring the reversible covalent condensation reactions between the boronic acid and diols. nih.gov The sp²-hybridized boronic acid exhibits a characteristic chemical shift, which moves substantially upfield upon forming a tetrahedral, sp³-hybridized boronate ester. nsf.gov This shift allows for the direct observation of complexation and can be used to determine binding constants and study reaction kinetics. nih.gov

Table 1: Predicted ¹H and ¹¹B NMR Chemical Shifts for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) | Notes |

| ¹H | Aromatic (C₆H₄) | 7.0 - 8.0 | Complex multiplet pattern typical of a 1,4-disubstituted benzene (B151609) ring. |

| ¹H | Aliphatic (-CH₂)₇- | 1.2 - 1.6 | Broad multiplet for the central methylene (B1212753) groups of the nonyl chain. |

| ¹H | Aliphatic (Ar-CH₂-) | ~2.6 | Triplet, deshielded by the adjacent aromatic ring. |

| ¹H | Aliphatic (-CH₃) | ~0.9 | Triplet, characteristic of a terminal methyl group. |

| ¹H | Boronic Acid (-B(OH)₂) | 4.0 - 6.0 | Broad singlet, position can vary with concentration and solvent. |

| ¹¹B | Boronic Acid (sp²) | 28 - 33 | Characteristic for trigonal planar boronic acids. |

| ¹¹B | Boronate Ester (sp³) | 5 - 10 | Upfield shift upon reaction with a diol, indicating a change to tetrahedral geometry. nsf.gov |

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of this compound and providing structural information through the analysis of its fragmentation patterns. Various ionization techniques can be employed, though analysis can sometimes be unpredictable due to the formation of unexpected ions. researchgate.net

Molecular Ion Determination: MS accurately measures the mass-to-charge ratio (m/z) of the molecular ion, confirming the compound's identity and purity. Techniques like Electrospray Ionization (ESI) are commonly used, with analysis possible in both positive and negative ion modes. researchgate.netrsc.org

Fragmentation Analysis: In tandem MS (MS/MS), the molecular ion is fragmented, and the resulting daughter ions are analyzed. This provides valuable structural information. For phenylboronic acids, common fragmentations in negative ion mode include the characteristic BO⁻ (m/z 27) and BO₂⁻ (m/z 43) ions. nih.gov The fragmentation of the nonyl chain would likely proceed through characteristic losses of alkyl radicals, with clusters of peaks separated by 14 mass units (CH₂). libretexts.org The cleavage of the bond between the nonyl chain and the phenyl ring is also a probable fragmentation pathway.

Table 2: Expected Mass Spectrometry Fragments for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Fragmentation Pathway |

| 248 | [M]⁺ or [M]⁻ | Molecular Ion |

| 230 | [M-H₂O]⁺ | Loss of a water molecule |

| 121 | [C₉H₁₉]⁺ | Cleavage of the nonyl group from the phenyl ring |

| 105 | [C₆H₄B(OH)]⁺ | Phenylboronic acid core fragment |

| 43 | [BO₂]⁻ | Common fragment for boronic acids in negative mode nih.gov |

| 27 | [BO]⁻ | Common fragment for boronic acids in negative mode nih.gov |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) Spectroscopy: FT-IR is particularly sensitive to polar bonds and is excellent for identifying the functional groups in this compound. Key vibrational bands include the strong and broad O-H stretching of the B(OH)₂ group, the B-O stretching vibration, C-H stretching from both the aromatic ring and the aliphatic nonyl chain, and the characteristic C=C stretching of the phenyl ring.

Raman Spectroscopy: Raman spectroscopy is more sensitive to non-polar, symmetric bonds. spectroscopyonline.com It provides complementary information, often showing strong signals for the C=C vibrations of the phenyl ring and the C-C backbone of the nonyl chain, which may be weak in the IR spectrum. The influence of substituents on the phenyl ring has a strong effect on the geometry and spectral profile. nih.gov

Table 3: Key Vibrational Modes for this compound

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Bond/Group |

| O-H Stretch | 3200-3600 (broad) | Weak | B(OH)₂ |

| Aromatic C-H Stretch | 3000-3100 | 3000-3100 | C₆H₄ |

| Aliphatic C-H Stretch | 2850-2960 | 2850-2960 | -C₉H₁₉ |

| Aromatic C=C Stretch | 1500-1600 | 1500-1600 (strong) | C₆H₄ |

| B-O Stretch | 1330-1390 (strong) | Moderate | B-O |

| C-H Bend | 1450-1470 | 1450-1470 | -CH₂-, -CH₃ |

UV-Vis Absorption and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy are used to study the electronic transitions within the molecule. The aromatic phenyl ring in this compound acts as the primary chromophore.

UV-Vis Absorption: Phenylboronic acid derivatives typically show absorption in the UV range. core.ac.uk The spectrum arises from π → π* electronic transitions within the phenyl ring. The position and intensity of the absorption maxima can be influenced by the solvent and the electronic nature of the substituents. This technique is useful for quantitative analysis using the Beer-Lambert law and for monitoring reactions that involve changes to the aromatic system.

Fluorescence Spectroscopy: Many phenylboronic acid derivatives exhibit fluorescence. core.ac.uk The emission properties are sensitive to the local environment. This sensitivity is exploited in the design of fluorescent sensors, for instance, for carbohydrates. nih.gov The interaction of the boronic acid group with diols can alter its electronic properties (from electron-withdrawing to electron-donating upon forming the anionic boronate ester), leading to a detectable change in fluorescence intensity or wavelength. nih.gov

Chromatographic Separations and Quantitative Analysis

Chromatography is the cornerstone for the separation, purification, and quantitative analysis of this compound from reaction mixtures and complex matrices.

High-Performance Liquid Chromatography (HPLC) with Various Detection Methods

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of boronic acids. waters.comwaters.com It allows for the efficient separation of the target compound from starting materials, byproducts, and impurities.

Separation Modes: Reversed-phase HPLC (RP-HPLC) is the most common mode used. Separation is achieved based on the compound's hydrophobicity. The long nonyl chain gives this compound significant non-polar character, leading to strong retention on non-polar stationary phases like C18 or C8.

Stationary Phases: Octadecylsilane (C18) bonded silica columns are standard. For more complex separations, other stationary phases, including mixed-mode columns that offer multiple interaction mechanisms (e.g., reversed-phase and cation-exchange), can be employed. sielc.com